Cas no 1782401-74-4 (1(2H)-Pyridinecarboxylic acid, 3-acetyl-5,6-dihydro-, 1,1-dimethylethyl ester)

1(2H)-Pyridinecarboxylic acid, 3-acetyl-5,6-dihydro-, 1,1-dimethylethyl ester structure
1782401-74-4 structure
Product name:1(2H)-Pyridinecarboxylic acid, 3-acetyl-5,6-dihydro-, 1,1-dimethylethyl ester
CAS No:1782401-74-4
MF:C12H19NO3
Molecular Weight:225.284163713455
CID:5253624

1(2H)-Pyridinecarboxylic acid, 3-acetyl-5,6-dihydro-, 1,1-dimethylethyl ester 化学的及び物理的性質

名前と識別子

    • 1(2H)-Pyridinecarboxylic acid, 3-acetyl-5,6-dihydro-, 1,1-dimethylethyl ester
    • インチ: 1S/C12H19NO3/c1-9(14)10-6-5-7-13(8-10)11(15)16-12(2,3)4/h6H,5,7-8H2,1-4H3
    • InChIKey: DRFXMHNYGNFAHJ-UHFFFAOYSA-N
    • SMILES: C1N(C(OC(C)(C)C)=O)CCC=C1C(C)=O

1(2H)-Pyridinecarboxylic acid, 3-acetyl-5,6-dihydro-, 1,1-dimethylethyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-364467-2.5g
tert-butyl 5-acetyl-1,2,3,6-tetrahydropyridine-1-carboxylate
1782401-74-4
2.5g
$2554.0 2023-03-02
Enamine
EN300-364467-1.0g
tert-butyl 5-acetyl-1,2,3,6-tetrahydropyridine-1-carboxylate
1782401-74-4
1.0g
$1232.0 2023-03-02
Enamine
EN300-364467-5.0g
tert-butyl 5-acetyl-1,2,3,6-tetrahydropyridine-1-carboxylate
1782401-74-4
5.0g
$3235.0 2023-03-02
Enamine
EN300-364467-10.0g
tert-butyl 5-acetyl-1,2,3,6-tetrahydropyridine-1-carboxylate
1782401-74-4
10.0g
$4067.0 2023-03-02

1(2H)-Pyridinecarboxylic acid, 3-acetyl-5,6-dihydro-, 1,1-dimethylethyl ester 関連文献

1(2H)-Pyridinecarboxylic acid, 3-acetyl-5,6-dihydro-, 1,1-dimethylethyl esterに関する追加情報

1(2H)-Pyridinecarboxylic Acid, 3-Acetyl-5,6-Dihydro-, 1,1-Dimethylethyl Ester

The compound 1(2H)-pyridinecarboxylic acid, 3-acetyl-5,6-dihydro-, 1,1-dimethylethyl ester (CAS No. 1782401-74-4) is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyridine derivatives, which are widely studied due to their unique electronic properties and versatility in synthetic chemistry. The molecule's structure includes a pyridine ring substituted with an acetyl group at position 3 and a dihydro functionality at positions 5 and 6. Additionally, the carboxylic acid group is esterified with a 1,1-dimethylethyl group, which contributes to its solubility and reactivity.

Recent studies have highlighted the importance of pyridine derivatives in drug discovery and material science. The dihydro functionality in this compound introduces a degree of unsaturation that can influence its electronic properties and reactivity. This makes it a promising candidate for use in catalysis or as a precursor in the synthesis of more complex molecules. Furthermore, the acetyl group at position 3 enhances the molecule's stability and may play a role in its interactions with biological systems.

The synthesis of 1(2H)-pyridinecarboxylic acid, 3-acetyl-5,6-dihydro-, 1,1-dimethylethyl ester typically involves multi-step organic reactions. Researchers have explored various methodologies to optimize the synthesis process, including the use of transition metal catalysts and stereo-selective reactions. These advancements have not only improved the yield but also enhanced the purity of the compound, making it more suitable for high-end applications.

In terms of applications, this compound has shown potential in the pharmaceutical industry as a building block for drug development. Its structure allows for further functionalization at multiple positions on the pyridine ring, enabling the creation of bioactive molecules with specific therapeutic targets. For instance, derivatives of this compound have been investigated for their anti-inflammatory and antioxidant properties.

Moreover, the ester group in this molecule facilitates its use in polymer chemistry as a monomer or cross-linking agent. The ability to form covalent bonds with other polymers makes it valuable in creating advanced materials with tailored mechanical and thermal properties.

Recent research has also focused on the environmental impact of synthesizing such compounds. Scientists are exploring greener synthetic routes that minimize waste and reduce energy consumption. For example, solvent-free reactions or biocatalytic methods are being considered to produce 1(2H)-pyridinecarboxylic acid derivatives in an eco-friendly manner.

In conclusion, 1(2H)-pyridinecarboxylic acid, 3-acetyl-5,6-dihydro-, 1,1-dimethylethyl ester (CAS No. 1782401-74-4) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure and reactivity make it an attractive target for further research and development. As new synthetic methods and applications continue to emerge, this compound is poised to play an increasingly important role in both academic and industrial settings.

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